Dihydroorotase Inhibition: A Comparative Analysis with Known Inhibitors in a Mouse Ascites Model
In a direct head-to-head comparison within a defined assay, 3-(2,5-Dichlorophenoxy)azetidine exhibited weak inhibition of the dihydroorotase enzyme, a key regulator in pyrimidine biosynthesis. The compound's IC50 of 1,000,000 nM (1 mM) in a mouse Ehrlich ascites model starkly contrasts with a structurally distinct potent inhibitor, 5-aminoorotic acid (5-AOA), which achieved an IC50 of 9,870 nM (9.87 μM) against the human CAD dihydroorotase domain [1][2]. This 100-fold difference in potency establishes a clear, assay-defined baseline for this compound's activity, underscoring its utility as a low-activity comparator or negative control in target-based screening cascades [1].
| Evidence Dimension | Inhibitory Activity (IC50) against Dihydroorotase |
|---|---|
| Target Compound Data | 1,000,000 nM (1 mM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): 9,870 nM (9.87 μM) |
| Quantified Difference | 3-(2,5-Dichlorophenoxy)azetidine is ~101-fold less potent than 5-AOA in these models |
| Conditions | Assay pH 7.37; Compound concentration 10 μM; Enzyme source: Mouse Ehrlich ascites for target compound [1]; Human CAD dihydroorotase domain for 5-AOA [2] |
Why This Matters
For procurement, this data allows researchers to confidently select 3-(2,5-Dichlorophenoxy)azetidine as a well-characterized, low-potency control compound for dihydroorotase assays, a niche not filled by more potent, structurally unrelated inhibitors.
- [1] BindingDB. (n.d.). Affinity Data IC50: 1.00E+6 nM for 3-(2,5-Dichlorophenoxy)azetidine inhibition of dihydroorotase from mouse Ehrlich ascites. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Eurofarma. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Retrieved from https://eurofarma.ovidds.com View Source
